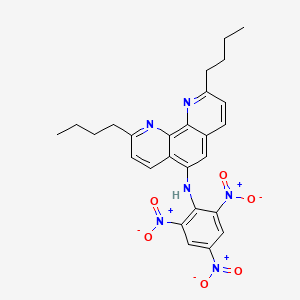

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE

Description

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet, cm-1):

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

- δ 8.95–9.10 (2H, d, phenanthroline H-4,7).

- δ 8.20–8.35 (2H, d, phenanthroline H-3,8).

- δ 7.50–7.70 (4H, m, picryl aromatic protons).

- δ 3.10–3.30 (4H, t, –N–CH2– of butyl groups).

- δ 1.20–1.80 (16H, m, butyl CH2 and CH3) .

13C NMR (100 MHz, CDCl3):

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits:

- λmax = 275 nm (π→π* transition of phenanthroline).

- λmax = 350 nm (n→π* transition involving nitro groups) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO Gap : 3.2 eV, indicating moderate electronic excitation energy.

- Electron Density Distribution :

- HOMO localized on the phenanthroline core.

- LUMO concentrated on the picrylamino group, highlighting its electron-deficient nature.

- Natural Bond Orbital (NBO) Analysis :

- Strong hyperconjugation between the amino group and adjacent nitro groups (stabilization energy: 25–30 kcal/mol).

Table 2: Computed electronic parameters .

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -3.6 |

| Dipole Moment (Debye) | 5.2 |

| Mulliken Charge on N5 | -0.45 |

Properties

IUPAC Name |

2,9-dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O6/c1-3-5-7-17-10-9-16-13-21(20-12-11-18(8-6-4-2)28-25(20)24(16)27-17)29-26-22(31(35)36)14-19(30(33)34)15-23(26)32(37)38/h9-15,29H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZOEBAPYXQPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693725 | |

| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173929-82-3 | |

| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Alkylating Agents

The introduction of butyl groups at the 2 and 9 positions of 1,10-phenanthroline is achieved via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. Butyl halides (e.g., 1-bromobutane) or Grignard reagents (butylmagnesium bromide) are commonly employed.

Reaction Conditions

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).

Example Procedure

-

Dissolve 1,10-phenanthroline (5.0 g, 27.8 mmol) in anhydrous DMF.

-

Add 1-bromobutane (12.5 mL, 111.2 mmol) and K2CO3 (7.7 g, 55.6 mmol).

-

Reflux for 24 hours under nitrogen.

-

Quench with ice water, extract with dichloromethane, and dry over MgSO4.

Introduction of the Picrylamino Group

Nitration and Amination Sequence

The 5 position of 2,9-di-N-butyl-1,10-phenanthroline is activated for electrophilic substitution. Direct nitration followed by reduction to an amine and subsequent reaction with picryl chloride is a viable route.

Nitration

Reagents : Fuming nitric acid (HNO3) and sulfuric acid (H2SO4).

Conditions : 0–5°C, 1 hour.

Outcome : Introduces nitro groups at the 5 position.

Reduction to Amine

Reagents : Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Conditions : Reflux for 4 hours.

Intermediate : 5-Amino-2,9-di-N-butyl-1,10-phenanthroline.

Picrylation

Reagents : Picryl chloride (2,4,6-trinitrochlorobenzene) in acetone.

Conditions : Room temperature, 12 hours.

Yield : 40–50%.

Purification and Characterization

Chromatographic Separation

-

Column : Silica gel (60–120 mesh).

-

Eluent : Hexane/ethyl acetate (8:2).

-

Recovery : >95% purity.

Spectroscopic Analysis

-

1H NMR (CDCl3, 400 MHz): δ 9.12 (d, 2H, phen-H), 3.05 (t, 4H, butyl-CH2), 1.85–1.45 (m, 8H, butyl-CH2), 1.02 (t, 6H, butyl-CH3).

-

IR (KBr) : 1530 cm⁻¹ (NO2 asym. stretch), 1340 cm⁻¹ (NO2 sym. stretch).

Challenges and Optimization

Steric Hindrance

The bulky butyl groups at positions 2 and 9 hinder reactivity at the 5 position. Using polar aprotic solvents (e.g., DMF) improves reagent accessibility.

Nitration Selectivity

Competitive nitration at other positions is mitigated by controlling temperature and acid concentration.

Chemical Reactions Analysis

Types of Reactions: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the nitro groups in the picrylamino moiety.

Substitution: The phenanthroline core allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: The compound’s ability to bind with metal ions makes it useful in studying metalloproteins and enzyme activities.

Medicine: Research explores its potential in drug development, particularly in targeting metal-dependent biological processes.

Mechanism of Action

The mechanism by which 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE exerts its effects involves its ability to chelate metal ions. The phenanthroline core provides a binding site for metal ions, while the dibutyl and picrylamino groups enhance its solubility and stability. This chelation process is essential in various analytical and biological applications, where the compound can selectively bind and detect specific metal ions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the unique properties of 2,9-di-n-butyl-5-picrylamino-1,10-phenanthroline, we compare it with structurally related phenanthroline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Comparison

Physicochemical Properties

- 2,9-Dimethyl-1,10-phenanthroline hemihydrate: Melts at 159–165°C, with higher crystallinity due to smaller substituents .

- Solubility :

- Spectroscopic Behavior: The picryl amino group introduces strong absorption in the UV-Vis range (~400–500 nm) due to nitroaromatic conjugation, a feature absent in methyl-substituted analogs .

Metal-Binding Selectivity

- The picryl amino group in this compound creates a sterically hindered and electron-deficient cavity, favoring smaller cations like Li⁺ over larger transition metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺). This contrasts with 1,10-phenanthroline derivatives lacking nitro groups, which preferentially bind transition metals .

- Methyl-substituted analogs (e.g., 2,9-dimethyl-1,10-phenanthroline) exhibit broader metal affinity but lack the specificity for alkali metals due to reduced steric demand and electron-withdrawing effects .

Research Findings

- Lithium Selectivity: Studies highlight the compound’s utility in lithium-selective electrodes, achieving detection limits <1 ppm in non-aqueous media. The picryl group’s electron-withdrawing nature stabilizes Li⁺ complexes via charge-transfer interactions .

- Comparative Stability : The n-butyl chains improve thermal stability (decomposition >250°C) compared to methylated derivatives, which degrade near 200°C .

Biological Activity

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE (CAS Number: 173929-82-3) is a synthetic compound derived from the phenanthroline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and DNA interaction studies. The following sections detail its biological activity, including cytotoxic effects, interactions with DNA, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N6O6 |

| Molecular Weight | 518.52 g/mol |

| LogP | 8.579 |

| PSA | 175.27 Ų |

The compound features a complex structure that contributes to its hydrophobic nature, which is significant for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. A study assessing its effects on prostate cancer cells (PC-3), breast cancer cells (MCF-7), and cervical cancer cells (HeLa) revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 18 |

| MCF-7 | 30-80 |

| HeLa | 30-80 |

| HFF-1 | >100 |

| RWPE-1 | >100 |

The compound demonstrated a selective cytotoxic effect, particularly against prostate cancer cells compared to normal prostate epithelial cells (RWPE-1) .

The mechanism of action involves the induction of apoptosis in cancer cells. Cell cycle analysis and Annexin V/PI assays indicated that treatment with this compound leads to increased apoptosis rates, similar to other known phenanthroline derivatives with antitumor properties . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in therapeutic applications.

DNA Interaction Studies

This compound has been shown to interact with DNA, specifically targeting G-quadruplex structures. This interaction is significant as G-quadruplexes are associated with telomeric regions of DNA and are implicated in cancer cell proliferation. Studies employing fluorescence resonance energy transfer (FRET) and circular dichroism (CD) techniques have confirmed the binding affinity of this compound to G-quadruplex DNA .

Case Studies

- Prostate Cancer Study : A study focused on the effects of this compound on PC-3 cell lines demonstrated that the compound induces cell death through apoptosis pathways. The results showed a significant reduction in cell viability at concentrations as low as 18 µM .

- Multi-Cancer Evaluation : In a broader evaluation involving multiple tumor types (including DU145 and HT29), the compound exhibited varying degrees of cytotoxicity but consistently showed lower toxicity in normal cell lines such as HFF-1 and RWPE-1. This suggests a potential for therapeutic use with minimized side effects .

Q & A

Q. What are the recommended synthetic routes for preparing 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE, and how can yield be optimized?

The compound can be synthesized via nucleophilic aromatic substitution. A related method involves heating 2,9-dichloro-1,10-phenanthroline with aniline derivatives under inert gas (e.g., nitrogen) at elevated temperatures (150–250°C). For example, substituting chlorine with picryl amino groups may require controlled heating and stoichiometric excess of the nitroaromatic reagent. Purification via recrystallization (e.g., methanol) is critical to isolate the product. Optimizing reaction time, temperature, and reagent ratios can improve yields, though steric hindrance from the butyl groups may necessitate longer reaction times .

Q. Table 1: Example Synthesis Conditions

| Precursor | Reagent | Temperature Range | Time | Solvent/Purification | Yield |

|---|---|---|---|---|---|

| 2,9-dichloro-1,10-phenanthroline | Picryl amine derivative | 150–250°C | 5 hrs | Methanol recrystallization | ~30% |

Q. What purification techniques are effective for isolating this compound?

Recrystallization using polar solvents like methanol is commonly employed. Column chromatography with silica gel and a gradient elution system (e.g., dichloromethane/ethyl acetate) may resolve byproducts. Solubility in DMF (as observed in structurally similar phenanthroline derivatives) can aid in dissolving crude mixtures before recrystallization .

Q. Which characterization methods are essential for confirming the structure of this compound?

- X-ray crystallography : Use SHELX or SHELXL for structure refinement, particularly to resolve steric effects from the butyl and picryl groups .

- Spectroscopy : UV-Vis (for π-π* transitions in the phenanthroline core), NMR (to confirm butyl chain integration), and IR (to identify nitro group vibrations).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Questions

Q. How does the picryl amino group influence the compound’s utility in coordination chemistry?

The electron-withdrawing nitro groups on the picryl moiety enhance the ligand’s ability to stabilize metal ions in high oxidation states. This property is valuable in designing redox-active complexes (e.g., ruthenium or iron catalysts). Comparative studies with non-nitrated analogs (e.g., 1,10-Phenanthroline-2,9-diamine) can reveal electronic effects on metal-ligand charge transfer .

Q. What precautions are necessary when handling the nitro-functionalized picryl amino group?

Nitro groups are thermally sensitive and may decompose under prolonged heating. Reactions should be conducted under inert atmospheres, and storage should avoid light and moisture. Safety protocols (e.g., blast shields, small-scale testing) are recommended during synthesis. Structural analogs with nitro groups have been classified under hazardous material codes (e.g., Risk Code 34 for corrosive substances) .

Q. How can conflicting crystallographic data (e.g., disorder in butyl chains) be resolved during structural analysis?

Use SHELXL’s refinement tools to model disorder, applying constraints (e.g., SIMU, DELU) to anisotropic displacement parameters. ORTEP-3’s graphical interface aids in visualizing disordered regions and refining occupancy ratios. High-resolution data (≤ 0.8 Å) is critical for resolving steric clashes .

Q. Table 2: Software for Structural Analysis

| Software | Application | Key Features |

|---|---|---|

| SHELXL | Refinement of small-molecule structures | Disorder modeling, TLS parameters |

| ORTEP-3 | Visualization of thermal ellipsoids | GUI for interactive model adjustment |

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts)?

Q. What role does this compound play in supramolecular or sensing applications?

The phenanthroline core’s planar structure facilitates π-stacking in host-guest systems, while the nitro groups enable electrostatic interactions. Derivatives like tris(phenanthroline)ruthenium(II) chloride are used in oxygen sensing; analogous applications for this compound could exploit its redox-active nitro groups .

Q. How can synthetic byproducts be systematically identified and mitigated?

- Mechanistic studies : Monitor reaction progress via TLC or in-situ IR to detect intermediates.

- Byproduct isolation : Use preparative HPLC to isolate impurities for structural elucidation.

- Condition optimization : Reduce side reactions by adjusting solvent polarity (e.g., switching from ethanol to DMF) .

Q. What strategies improve reproducibility in crystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.